Methoxyl-d3-amine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

O-(trideuteriomethyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXVOSBNFZWHBV-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])ON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678676 |

Source

|

| Record name | O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110220-55-8 |

Source

|

| Record name | O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Utility of Methoxyl-d3-amine Hydrochloride in Advanced Analytical Research: A Technical Guide

Introduction: Unlocking Analytical Precision with Isotopic Labeling

In the landscape of modern analytical chemistry, particularly within the realms of metabolomics, proteomics, and pharmaceutical drug development, the demand for heightened sensitivity, specificity, and accuracy is unrelenting. Methoxyl-d3-amine Hydrochloride (CD₃ONH₂·HCl), a deuterated analog of methoxyamine hydrochloride, has emerged as a pivotal tool for researchers striving to meet these rigorous analytical demands. Its utility is twofold: as a highly effective derivatizing agent for carbonyl-containing compounds and as a robust internal standard for quantitative mass spectrometry. This technical guide provides an in-depth exploration of the fundamental principles, practical applications, and detailed methodologies underpinning the use of this compound in a research setting. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Part 1: this compound as a Derivatizing Agent for Carbonyl Compounds

The analysis of small molecules containing carbonyl functional groups, such as aldehydes and ketones, by gas chromatography-mass spectrometry (GC-MS) is often hampered by their low volatility and propensity for thermal degradation. Chemical derivatization is a crucial step to overcome these limitations.[1]

The Rationale for Methoximation

Methoximation, the reaction of a carbonyl group with a methoxyamine reagent, converts aldehydes and ketones into their corresponding O-methyloximes.[2][3] This chemical modification serves several critical purposes:

-

Increased Volatility and Thermal Stability: The resulting oxime derivatives are significantly more volatile and thermally stable than their carbonyl precursors, making them amenable to GC-MS analysis.[1]

-

Prevention of Tautomerization: For keto-containing compounds, particularly sugars and certain steroids, methoximation prevents enolization, the process by which a ketone is converted to an enol tautomer. This is crucial because enols can lead to the formation of multiple silylated derivatives from a single analyte, complicating chromatographic separation and quantification.[4][5] By "locking" the carbonyl group as an oxime, a single, stable derivative is formed for each analyte.[2][4]

-

Improved Chromatographic Performance: Derivatization reduces the polarity of the analytes, leading to improved peak shape, reduced tailing, and better separation on common GC columns.[4]

The Deuterium Advantage in Derivatization

The use of this compound for derivatization introduces a stable isotope label into the analyte. This "isotope-coded derivatization" offers distinct advantages, particularly in mass spectrometry-based analysis:

-

Facilitating Metabolite Identification: The predictable mass shift of +3 Da for each derivatized carbonyl group provides a clear isotopic signature, aiding in the identification of unknown carbonyl-containing metabolites in complex biological matrices.

-

Relative Quantification: By derivatizing a sample with a 1:1 mixture of non-deuterated and deuterated methoxyamine, a characteristic doublet of peaks with a 3 Da mass difference is produced for each carbonyl compound. The ratio of the intensities of these peaks can be used for relative quantification in metabolomic studies.

Mechanism of Methoximation

The reaction between a carbonyl compound and this compound proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a weak base, such as pyridine, which also serves as the solvent.[6]

Caption: Workflow for the two-step derivatization of steroids.

Part 2: this compound as a Stable Isotope-Labeled Internal Standard

One of the most critical applications of this compound is in the synthesis of deuterated internal standards for use in quantitative mass spectrometry, a technique known as stable isotope dilution analysis. [7]

The Gold Standard in Quantitative Analysis

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry for their ability to provide the highest possible accuracy and precision. [8]A SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced with a heavy isotope, such as deuterium.

Advantages of Using Deuterated Internal Standards:

-

Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a major source of error in LC-MS/MS analysis. Since a deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.

-

Correction for Sample Preparation Variability: Losses during sample extraction, handling, and storage can be a significant source of variability. A deuterated internal standard, added at the beginning of the sample preparation process, will be lost to the same extent as the analyte, ensuring accurate quantification.

-

Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of a bioanalytical method compared to using a structural analog or no internal standard at all. [8]

Application in Steroid and Aldehyde Profiling

This compound can be used to synthesize deuterated standards for a wide range of carbonyl-containing compounds. For example, in the analysis of testosterone in equine plasma, testosterone-d3 is commonly used as an internal standard. [9]Similarly, in the analysis of toxic aldehydes in brain tissue, deuterated aldehydes are used for accurate quantification. [10]

Experimental Protocol: Quantitative Analysis Using a Deuterated Internal Standard

This protocol provides a general workflow for the quantitative analysis of a target analyte in a biological matrix using a deuterated internal standard. [8] Materials:

-

Analyte of interest

-

Deuterated internal standard (synthesized using this compound or commercially available)

-

Biological matrix (e.g., plasma, urine)

-

LC-MS/MS system

-

Solvents for extraction and mobile phase

Step-by-Step Methodology:

-

Preparation of Standards: Prepare stock solutions of the analyte and the deuterated internal standard in a suitable solvent.

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise amount of the deuterated internal standard solution.

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the deuterated internal standard.

-

Determine the concentration of the analyte in the sample by comparing the peak area ratio to a calibration curve prepared in the same biological matrix.

-

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Data Presentation: Quantitative Impact

The use of this compound for derivatization and as a precursor for internal standards has a quantifiable impact on analytical performance.

Table 1: Calculated Mass Shifts for Carbonyl Compounds Derivatized with this compound

| Compound Class | Representative Compound | Carbonyl Groups | Molecular Weight ( g/mol ) | Derivatized MW ( g/mol ) | Mass Shift (Da) |

| Aldehyde | Hexanal | 1 | 100.16 | 133.22 | +33.06 |

| Ketone | Acetone | 1 | 58.08 | 91.14 | +33.06 |

| Ketosteroid | Testosterone | 1 | 288.42 | 321.48 | +33.06 |

| Dicarbonyl | Glyoxal | 2 | 58.04 | 124.13 | +66.09 |

Note: The mass shift is calculated based on the addition of a CD₃NO group and the loss of an oxygen atom per carbonyl group.

Table 2: Representative Performance Comparison of Internal Standards in Bioanalysis

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |

| Precision (%RSD) | ||

| Intra-day | < 5% | 5-15% |

| Inter-day | < 8% | 10-20% |

| Accuracy (%Bias) | ± 5% | ± 15% |

| Matrix Effect (%CV) | < 5% | 15-30% |

Data are representative values compiled from typical bioanalytical method validation reports. [8]

Conclusion: A Versatile Tool for Advancing Analytical Science

This compound stands as a testament to the power of stable isotope labeling in modern analytical research. Its dual role as a derivatizing agent and a precursor for internal standards provides researchers with a versatile and powerful tool to enhance the sensitivity, specificity, and accuracy of their analyses. By understanding the fundamental principles behind its application and adhering to robust experimental protocols, scientists can unlock new levels of precision in the complex world of metabolomics, proteomics, and pharmaceutical development. The continued application of such innovative reagents will undoubtedly fuel future discoveries and advancements across the scientific landscape.

References

-

ResearchGate. (n.d.). Silylation and combinatorial methoximation reagents and their reaction schemes. [Link]

-

National Center for Biotechnology Information. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. [Link]

-

PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. [Link]

-

National Center for Biotechnology Information. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. [Link]

-

The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

-

ResearchGate. (n.d.). Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. [Link]

-

LECO Corporation. (n.d.). Development of the Comprehensive Method for Steroid Analysis by GCxGC-HR-TOFMS. [Link]

-

National Center for Biotechnology Information. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. [Link]

-

National Center for Biotechnology Information. (2022). Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. [Link]

-

National Center for Biotechnology Information. (2003). A new deuterated alkylating agent for quantitative proteomics. [Link]

-

Shimadzu. (n.d.). High-Sensitivity Analysis of a Steroid Panel Samples using Micro-Flow LC-MS/MS for Clinical Research. [Link]

-

The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

-

eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]

-

iris@unitn. (n.d.). Nutrimetabolomics: An Integrative Action for Metabolomic Analyses in Human Nutritional Studies Chapter 4 - Sample Preparation. [Link]

-

National Center for Biotechnology Information. (n.d.). Standardized LC-MS/MS based steroid hormone profile-analysis. [Link]

-

Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

-

National Center for Biotechnology Information. (2019). Simultaneous analysis by LC-MS/MS of 22 ketosteroids with hydroxylamine derivatization and underivatized estradiol from human plasma, serum and prostate tissue. [Link]

-

National Center for Biotechnology Information. (n.d.). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples. [Link]

-

W. Schänzer, H. Geyer, A. Gotzmann, U. Mareck (eds.) Recent Advances In Doping Analysis (13). Sport und Buch Strauß - Köln 2005. (n.d.). Corticosteroids by LC/MS/MS - a minimalist approach. [Link]

-

National Center for Biotechnology Information. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]

-

National Center for Biotechnology Information. (n.d.). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. [Link]

-

National Center for Biotechnology Information. (2019). Deuterium Oxide Labeling for Global Omics Relative Quantification: Application to Lipidomics. [Link]

-

ResearchGate. (n.d.). Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS). [Link]

-

European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

National Center for Biotechnology Information. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

National Center for Biotechnology Information. (n.d.). Clinical Application and Synthesis Methods of Deuterated Drugs. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. [Link]

-

National Center for Biotechnology Information. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine. [Link]

Sources

- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. palsystem.com [palsystem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methoxyl-d3-amine Hydrochloride

This guide provides a comprehensive technical overview of Methoxyl-d3-amine Hydrochloride (CAS No. 110220-55-8), a deuterated analog of methoxyamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies, and practical applications of this stable isotope-labeled compound. The strategic incorporation of deuterium in place of protium on the methoxy group imparts unique characteristics that are invaluable for a range of scientific applications, from metabolic studies to serving as an internal standard in mass spectrometry-based assays.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[] The substitution of three hydrogen atoms with deuterium on the methyl group results in a higher molecular weight compared to its non-deuterated counterpart, a key attribute for its use in isotope dilution mass spectrometry.[2] This isotopic labeling provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of methoxyamine or other structurally related analytes.[3][4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 110220-55-8 | [][4][5] |

| Molecular Formula | CD₃ONH₂·HCl | [6] |

| Molecular Weight | 86.54 g/mol | [][2][5] |

| Appearance | Off-white to white solid | [] |

| Melting Point | 145-148 °C (sublimates) | [] |

| Solubility | Soluble in polar solvents. | [6] |

| Isotopic Purity | Typically ≥98 atom % D | |

| IUPAC Name | O-(trideuteriomethyl)hydroxylamine;hydrochloride | [][2][7] |

Structural and Spectroscopic Characterization

The structural integrity and isotopic enrichment of this compound are confirmed through various spectroscopic techniques.

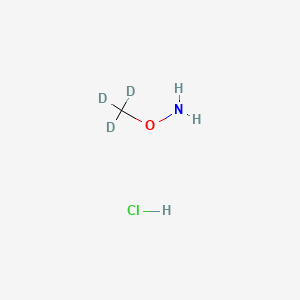

Chemical Structure

The fundamental structure of this compound is depicted below. The key feature is the presence of three deuterium atoms on the methoxy group.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a proton NMR spectrum, the characteristic signal for the methoxy protons (typically around 3.5-4.0 ppm) will be absent due to the deuterium substitution. The protons of the amine group will be visible, though their chemical shift can be solvent-dependent and they may appear as a broad singlet.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the -CD₃ group, confirming the location and enrichment of the deuterium label.

-

¹³C NMR: The carbon of the deuterated methyl group will exhibit a multiplet due to coupling with deuterium (a triplet of triplets, often appearing as a septet) and will be shifted slightly upfield compared to the non-deuterated analog.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectrum compared to the non-deuterated form is the presence of C-D stretching vibrations. These appear at a lower frequency (around 2000-2200 cm⁻¹) than the typical C-H stretches (2800-3000 cm⁻¹). The N-H stretching of the amine hydrochloride salt will be observable as a broad band.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the isotopic enrichment of this compound. The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the deuterated molecule. In electron ionization (EI) mass spectrometry, the free amine (after dissociation of HCl in the inlet) is typically observed. The molecular ion ([M]⁺•) for CD₃ONH₂ would be at m/z 50. Alpha-cleavage is a common fragmentation pathway for amines, leading to the loss of an alkyl radical.

Experimental Protocols and Applications

This compound is extensively used as a derivatizing agent and an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the analysis of compounds containing carbonyl groups (aldehydes and ketones).[4] The derivatization to form O-methyloximes enhances the thermal stability and chromatographic properties of the analytes.

Protocol for Derivatization of Carbonyl Compounds for GC-MS Analysis

This protocol outlines a general procedure for the methoximation of carbonyl-containing analytes prior to silylation and GC-MS analysis.

Expert Insight: The methoximation step is crucial for preventing the formation of multiple TMS derivatives from enolizable ketones and for stabilizing aldehydes. This two-step derivatization (methoximation followed by silylation) is a robust method for comprehensive metabolic profiling.

Step-by-Step Methodology:

-

Sample Preparation: A dried extract of the sample (e.g., from plasma, urine, or cell culture) is placed in a micro-reaction vial.

-

Methoximation:

-

A solution of this compound in pyridine (e.g., 20 mg/mL) is prepared.

-

50 µL of this solution is added to the dried sample.

-

The vial is tightly capped and incubated at 60-80°C for 30-60 minutes.

-

-

Silylation:

-

After cooling the vial to room temperature, a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS) is added.

-

The vial is again tightly capped and incubated at 60-80°C for 30-60 minutes.

-

-

Analysis:

-

After cooling, the derivatized sample is ready for injection into the GC-MS system.

-

Caption: Experimental workflow for two-step derivatization using this compound for GC-MS analysis.

Trustworthiness and Self-Validating Systems

The use of this compound as an internal standard is a self-validating system for quantitative analysis. Because the deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes chromatographically and experiences similar ionization and fragmentation in the mass spectrometer. This co-analysis corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.

Conclusion

This compound is a vital tool for researchers in analytical chemistry and drug development. Its well-defined physicochemical properties and the distinct mass shift provided by its deuterium labeling make it an excellent internal standard and derivatizing agent. The methodologies described in this guide provide a framework for its effective application, ensuring the generation of reliable and high-quality data.

References

-

ChemBK. This compound. [Link]

-

PubChem. O-(

ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_3)Methylhydroxylamine--hydrogen chloride (1/1). [Link]

Sources

- 2. tcichemicals.com [tcichemicals.com]

- 3. Methoxylamine hydrochloride, 25-30% aq. soln., Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. clearsynth.com [clearsynth.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. O-Methylhydroxylamine | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Metabolic Maze: A Senior Application Scientist's Guide to Stable Isotope Labeling

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of stable isotope labeling in metabolic studies. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, emphasizing the establishment of self-validating systems for robust and reliable data.

Introduction: The Dynamic World of Metabolism and the Power of Tracing

Metabolism is not a static collection of pathways, but a highly dynamic and interconnected network of biochemical reactions that sustain life.[1][2] Understanding the rates, or fluxes, of these pathways is paramount to deciphering cellular function in both health and disease.[3][4] While traditional metabolomics provides a snapshot of metabolite concentrations, it fails to capture the intricate flow of molecules through the metabolic network.[5][6] Stable isotope labeling has emerged as a revolutionary technique that allows us to trace the fate of atoms through these complex pathways, providing unparalleled insights into the dynamic nature of metabolism.[7][8][9]

Unlike radioactive isotopes, stable isotopes are non-radioactive forms of atoms that possess extra neutrons, making them heavier but chemically identical to their more common counterparts.[10][11] This inherent safety and chemical similarity allow for their use in a wide range of biological systems, from cell cultures to human subjects, without the risks associated with radioactivity.[11][12] By introducing molecules labeled with stable isotopes (tracers) into a biological system, we can track their incorporation into downstream metabolites, thereby elucidating pathway activity and quantifying metabolic fluxes.[5][13]

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in the ability to distinguish between the labeled (heavy) and unlabeled (light) forms of a molecule.[14] This distinction is typically achieved using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[15][16]

Key Concepts:

-

Isotopologues: Molecules that differ only in their isotopic composition. For example, glucose can exist as the unlabeled ¹²C₆H₁₂O₆ or a labeled version such as [U-¹³C]-glucose (¹³C₆H₁₂O₆), where all six carbon atoms are the heavy isotope ¹³C.[4]

-

Mass Isotopomer Distribution (MID): The relative abundance of all the isotopologues of a given metabolite. The MID provides a detailed fingerprint of how a tracer has been metabolized.[17]

-

Metabolic Flux Analysis (MFA): A quantitative method that uses stable isotope labeling data to determine the rates of metabolic reactions within a biological system.[3][10] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a predominant technique for quantifying intracellular fluxes.[18][19]

The choice of stable isotope is critical and depends on the specific metabolic pathway under investigation. Commonly used stable isotopes in metabolic research include:

| Isotope | Natural Abundance (%) | Application Examples |

| ¹³C | 1.11 | Tracing carbon backbones in central carbon metabolism (glycolysis, TCA cycle, pentose phosphate pathway).[20][21] |

| ¹⁵N | 0.37 | Studying amino acid and nucleotide metabolism.[5] |

| ²H (D) | 0.015 | Investigating fatty acid and steroid metabolism, and as a general metabolic tracer.[5][22] |

| ¹⁸O | 0.20 | Probing reactions involving the incorporation of oxygen, such as oxidative phosphorylation.[23] |

Experimental Strategies: Steady-State vs. Dynamic Labeling

The design of a stable isotope labeling experiment is dictated by the biological question being addressed. Two primary strategies are employed: steady-state labeling and dynamic (or pulse-chase) labeling.

Isotopic Steady-State Labeling

In this approach, the biological system is cultured in the presence of a labeled substrate for a sufficient duration to ensure that the isotopic enrichment of intracellular metabolites reaches a constant level.[6] This indicates that the rate of label incorporation is balanced by the rate of metabolite turnover.

Causality: By achieving isotopic steady state, the measured MIDs of metabolites directly reflect the relative contributions of different pathways to their production.[3] This allows for the calculation of time-invariant metabolic fluxes.

Self-Validation: The attainment of steady state can be verified by analyzing samples at multiple time points and ensuring that the isotopic enrichment of key metabolites has plateaued.

Dynamic (Pulse-Chase) Labeling

This strategy involves introducing a labeled substrate for a short period (the "pulse") followed by its replacement with an unlabeled substrate (the "chase").[24][25][26] This allows for the measurement of the rates of both synthesis and degradation of molecules.

Causality: The rate of label incorporation during the pulse provides information on synthesis rates, while the rate of label disappearance during the chase reveals degradation or turnover rates.[27] This is particularly powerful for studying the dynamics of macromolecules like proteins.[24][25][28]

Pulsed SILAC (pSILAC): A variation of the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique, pSILAC monitors the initial incorporation of a heavy labeled amino acid over time to assess the rate of protein synthesis.[26][27]

Pulse-Chase SILAC (pcSILAC): This advanced technique quantifies both the relative levels of newly synthesized proteins and the remaining preexisting proteins in a single experiment, providing a comprehensive view of protein dynamics.[24][25]

Caption: Comparison of Steady-State and Pulse-Chase Labeling Workflows.

Analytical Platforms: The Eyes of Metabolic Tracing

The ability to accurately measure the isotopic enrichment of metabolites is the cornerstone of any stable isotope labeling study. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two primary analytical techniques employed for this purpose.[15]

Mass Spectrometry (MS)

MS is a highly sensitive and versatile technique that separates ions based on their mass-to-charge ratio (m/z).[13][17] In the context of stable isotope labeling, MS can distinguish between unlabeled and labeled isotopologues due to their mass difference.[16]

Common MS-based approaches:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for analyzing volatile and thermally stable metabolites.[10][15] It is often used for ¹³C-MFA of central carbon metabolism.[18][19][20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful and widely used technique for analyzing a broad range of metabolites with varying polarities.[7][9][10] High-resolution LC-MS is particularly valuable for resolving complex mixtures and accurately determining isotopic enrichment.[8]

-

Isotope Ratio Mass Spectrometry (IRMS): A specialized form of MS that provides highly precise measurements of isotopic ratios, but typically requires extensive sample preparation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei.[10][29][30] While generally less sensitive than MS, NMR offers unique advantages for metabolic studies.[29][30]

Key Advantages of NMR:

-

Positional Isotopomer Analysis: NMR can distinguish between isotopologues with the same mass but different labeling positions, providing a deeper level of metabolic information.[10]

-

Non-destructive: The same sample can be analyzed multiple times, and NMR can be used for in vivo studies.[29]

-

Quantitative: NMR peak intensities are directly proportional to the number of contributing nuclei, making quantification straightforward.[30][31]

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Sensitivity | High (nanomolar to picomolar)[29] | Lower (micromolar)[29] |

| Resolution | Can resolve mass isotopologues | Can resolve positional isotopologues[10] |

| Sample Throughput | Generally higher | Can be lower |

| Sample Preparation | Often requires derivatization (for GC-MS) | Minimal sample preparation required[10] |

| In Vivo Analysis | Not typically used for in vivo studies[29] | Supports in vivo analysis (MRS/MRI)[29] |

| Data Complexity | Can be complex to interpret | Provides rich structural information |

A Step-by-Step Guide to a ¹³C-Based Metabolic Flux Analysis Experiment

This section provides a detailed protocol for a typical ¹³C-MFA experiment in cultured mammalian cells, a common application in drug discovery and disease research.

Experimental Design and Tracer Selection

-

Define the Biological Question: Clearly articulate the metabolic pathway or process of interest. This will guide the choice of tracer and experimental conditions.

-

Select the Isotopic Tracer: For studying central carbon metabolism, [U-¹³C]-glucose is a common choice as it labels a wide range of downstream metabolites.[15]

-

Determine Labeling Strategy: For flux analysis, an isotopic steady-state approach is typically employed. The time required to reach steady state should be determined empirically for the specific cell line and conditions.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare culture medium containing the ¹³C-labeled substrate at the desired concentration. Ensure all other nutrient concentrations are identical to the control (unlabeled) medium.

-

Labeling: When cells reach the desired confluency, replace the regular medium with the ¹³C-labeled medium. Culture the cells for the predetermined time to achieve isotopic steady state.

Metabolite Extraction

-

Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline to halt metabolic activity.

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract metabolites.

-

Cell Lysis and Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and cellular debris.

-

Sample Preparation: Collect the supernatant containing the metabolites and dry it down under a vacuum or nitrogen stream.

Analytical Measurement (LC-MS/MS)

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

-

Chromatographic Separation: Inject the sample onto an LC system to separate the metabolites based on their physicochemical properties.

-

Mass Spectrometric Detection: Eluted metabolites are ionized and detected by a mass spectrometer. The instrument is operated in a mode that allows for the acquisition of the full mass spectrum or targeted analysis of specific isotopologues.

Data Analysis and Flux Calculation

-

Data Processing: Process the raw MS data to identify metabolites and determine their MIDs. This involves correcting for the natural abundance of stable isotopes.[17]

-

Metabolic Modeling: Construct a metabolic model of the pathways of interest. This model defines the network of reactions and the carbon transitions for each reaction.

-

Flux Estimation: Use specialized software (e.g., Metran) to estimate the metabolic fluxes that best explain the experimentally measured MIDs.[19]

-

Statistical Analysis: Perform a goodness-of-fit analysis to ensure the model accurately describes the data and calculate confidence intervals for the estimated fluxes.[18]

Caption: Workflow for a ¹³C-Metabolic Flux Analysis Experiment.

Applications in Drug Discovery and Development

Stable isotope labeling is an indispensable tool in modern drug discovery, providing critical insights into drug efficacy, mechanism of action, and safety.[32][33][34]

-

Target Engagement and Mechanism of Action: By tracing the metabolic fate of a labeled substrate, researchers can determine if a drug candidate is hitting its intended target and modulating the activity of a specific metabolic pathway.

-

Pharmacokinetics and Drug Metabolism (ADME): Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates, providing essential information for safety and dosage assessments.[32][35]

-

Identifying Biomarkers: Metabolic flux analysis can identify changes in metabolic pathways that are associated with disease progression or response to treatment, leading to the discovery of novel biomarkers.

-

Understanding Disease Metabolism: Stable isotope tracing is widely used to investigate the metabolic reprogramming that occurs in diseases like cancer, diabetes, and neurodegenerative disorders, uncovering potential therapeutic targets.[1][9] For instance, it has been instrumental in characterizing the Warburg effect in cancer cells.[36]

Conclusion: The Future is Dynamic

Stable isotope labeling has moved beyond a niche research technique to become a cornerstone of modern metabolic research.[36] Its ability to provide a dynamic view of cellular metabolism offers a level of understanding that cannot be achieved through static measurements alone.[2] As analytical technologies continue to improve in sensitivity and resolution, and as our understanding of metabolic networks expands, the applications of stable isotope labeling in basic research, drug discovery, and personalized medicine will undoubtedly continue to grow.

References

-

Buescher, J. M., Antoniewicz, M. R., Boros, L. G., Burgess, S. C., Brunengraber, H., Clish, C. B., ... & Rabinowitz, J. D. (2015). A roadmap for interpreting 13C metabolite labeling patterns. Current opinion in biotechnology, 34, 189-201. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 42-48. [Link]

-

Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Stable isotope-resolved metabolomics and its applications to drug development. Pharmacology & therapeutics, 133(3), 366-391. [Link]

-

Hellerstein, M. K. (2003). In vivo measurement of fluxes through metabolic pathways: the missing link in functional genomics and pharmaceutical research. Annual review of nutrition, 23(1), 379-402. [Link]

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell, 173(4), 822-837. [Link]

-

Kim, I. Y., & Wolfe, R. R. (2022). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Experimental & Molecular Medicine, 54(9), 1311-1322. [Link]

-

Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2008). Stable isotope-resolved metabolomics and its applications in drug development. Expert opinion on drug discovery, 3(8), 945-962. [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

Munger, J., Bennett, B. D., Parikh, A., Feng, X. J., McArdle, J., Rabitz, H. A., ... & Rabinowitz, J. D. (2008). Systems-level metabolic flux profiling of the budding yeast response to glucose limitation. Molecular systems biology, 4(1), 224. [Link]

-

Previs, S. F., & Kelley, D. E. (2018). The impact of stable isotope tracers on metabolic research. Metabolites, 8(4), 62. [Link]

-

Raftery, D. (2011). NMR-based metabolomics. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(3), 233-242. [Link]

-

Roberts, L. D., & Gerszten, R. E. (2013). Toward a more dynamic view of the metabolome. Cell, 154(5), 957-960. [Link]

-

Sauer, U. (2006). High-throughput phenomics: experimental methods for mapping fluxomes. Current opinion in biotechnology, 17(6), 590-597. [Link]

-

Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link]

-

Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis. Nature protocols, 4(6), 878-892. [Link]

Sources

- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 2. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. metsol.com [metsol.com]

- 12. ckisotopes.com [ckisotopes.com]

- 13. Metabolomics and Isotope Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UWPR [proteomicsresource.washington.edu]

- 15. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 19. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 22. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor | PLOS One [journals.plos.org]

- 25. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 30. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 34. Future of Stable Isotope Labeling Services | Adesis [adesisinc.com]

- 35. researchgate.net [researchgate.net]

- 36. immune-system-research.com [immune-system-research.com]

Introduction to methoximation for carbonyl compound analysis

An In-depth Technical Guide to Methoximation for Carbonyl Compound Analysis

Executive Summary

The analysis of carbonyl compounds—aldehydes and ketones—is fundamental in fields ranging from metabolomics to pharmaceutical development and environmental monitoring. However, their inherent chemical properties, such as high polarity, thermal instability, and susceptibility to isomerization, present significant analytical challenges. This guide provides a comprehensive overview of methoximation, a critical derivatization technique designed to overcome these obstacles. By converting the reactive carbonyl group into a stable methoxime derivative, this method enhances analyte volatility and stability, making it exceptionally suitable for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document details the underlying chemical principles, provides field-proven experimental protocols, discusses analytical methodologies, and explores key applications, offering researchers a complete technical resource for implementing this powerful technique.

Introduction: The Challenge of Carbonyl Analysis

Carbonyl compounds are central to biology and chemistry. They are key metabolites in glycolysis and the citric acid cycle, structural components of sugars, and often represent biomarkers for various diseases.[1] Despite their importance, their direct analysis is often hindered by several factors:

-

Poor Volatility: The polarity of the carbonyl group, along with other functional groups often present in the same molecule (e.g., hydroxyl, carboxyl), results in low volatility, making direct GC analysis difficult or impossible.[2] Heating these compounds sufficiently to vaporize them can lead to thermal degradation.[2]

-

Instability and Reactivity: Carbonyls are chemically reactive and can degrade during sample preparation or analysis.[1] This reactivity makes them challenging to handle and can lead to inaccurate quantification.

-

Tautomerization and Isomerism: Many carbonyl compounds, particularly sugars and α-keto acids, exist in equilibrium between different isomeric forms (e.g., ring-chain tautomers for sugars, keto-enol tautomers).[2][3] This can result in multiple chromatographic peaks for a single analyte, complicating data analysis and compromising quantification.[4][5]

Chemical derivatization is a widely adopted strategy to address these issues.[6] Among various methods, methoximation stands out as a robust and effective approach for preparing carbonyls for analysis.

The Methoximation Solution: Principles and Mechanism

Methoximation is a derivatization reaction that specifically targets aldehyde and ketone functional groups. The process involves reacting the carbonyl compound with methoxyamine hydrochloride (MeOx) in a solvent, typically pyridine, which also acts as a catalyst.[7][8]

The reaction converts the carbonyl group (C=O) into a methoxime (C=N-OCH₃). This transformation is crucial for several reasons:

-

Protects the Carbonyl Group: It deactivates the highly reactive carbonyl moiety, preventing unwanted side reactions.[2][3]

-

Prevents Tautomerization: By "locking" the carbonyl group into a stable oxime, methoximation prevents the formation of multiple isomers.[3][8] For sugars, it stabilizes them in their open-chain form, and for α-keto acids, it prevents decarboxylation, leading to cleaner chromatograms and simpler data interpretation.[2][3]

-

Increases Volatility and Thermal Stability: The resulting methoxime derivative is less polar and more volatile than the parent carbonyl compound, making it ideal for GC-MS analysis.[2][3]

The general mechanism for the methoximation of an aldehyde or ketone is illustrated below.

Experimental Protocol: A Step-by-Step Guide

Methoximation is frequently the first step in a two-step derivatization process, especially in metabolomics. The second step is typically silylation (e.g., using MSTFA or BSTFA), which targets other active hydrogens on hydroxyl, carboxyl, thiol, and amine groups to further increase volatility.[2][3][9]

A. Reagent Preparation

The methoximation reagent (MeOx) is typically prepared by dissolving methoxyamine hydrochloride in anhydrous pyridine at a concentration of 20 to 40 mg/mL.[10][11][12] It is critical to use dry pyridine and to minimize exposure to moisture, as water can interfere with the derivatization reagents.[2][11]

B. Generalized Two-Step Derivatization Protocol (for GC-MS)

This protocol is a widely used method for preparing biological extracts for metabolomic analysis.

CRITICAL: All samples and solvents must be kept in an anhydrous environment to prevent hydrolysis of reagents and derivatized products.[11][13]

-

Sample Preparation: Start with a dried sample extract (e.g., lyophilized urine, plasma, or cell extract) in a microcentrifuge tube or GC vial.[2][11]

-

Methoximation Step: a. Add the MeOx reagent (e.g., 20-50 µL of 20-40 mg/mL methoxyamine HCl in pyridine) to each dried sample.[10][12] b. Securely cap the vials and vortex briefly to ensure the sample is fully dissolved. c. Incubate the mixture. Reaction conditions vary depending on the analytes and laboratory preference (see Table 1). A common condition is incubation at 30-37°C for 90 minutes with gentle shaking.[3][11] d. After incubation, allow the samples to cool to room temperature.[11]

-

Silylation Step: a. Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (e.g., 80-90 µL).[8][11] b. Securely cap the vials, vortex, and incubate at a slightly elevated temperature (e.g., 37°C for 30 minutes).[3][11]

-

Analysis: a. After cooling to room temperature, the derivatized sample is ready for GC-MS analysis. Typically, 1 µL is injected.[11] b. Derivatized samples should ideally be analyzed within 24 hours for best results.[11][12]

C. Reaction Conditions: A Self-Validating System

There is no single universal set of reaction conditions for methoximation; the optimal time and temperature can depend on the specific carbonyl compounds being analyzed.[10] Researchers should validate the method for their specific application. However, several well-established protocols provide excellent starting points.

| Incubation Time | Incubation Temperature | Notes and Context | Source(s) |

| 90 minutes | 30°C or 37°C | A very common protocol in metabolomics, often paired with a 30-minute silylation step. Balances efficiency and stability. | [2][3][11] |

| 60 minutes | 30°C | An optimized condition for automated, high-throughput systems, found to improve reproducibility. | [8] |

| 90 minutes | 50°C | Used in a direct analysis protocol for urine metabolomics. | [12] |

| 16-24 hours | Room Temperature | A slower reaction that may be more suitable for certain delicate compounds, though it limits sample throughput. | [10] |

Analytical Techniques for Methoxime Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for analyzing methoxime-derivatized compounds.[7] The derivatization process renders the analytes volatile and thermally stable, allowing them to be separated on a GC column and detected by MS.[2]

A key consideration in GC-MS analysis of methoximes is the potential formation of syn and anti (Z/E) isomers around the C=N bond.[4][14] These stereoisomers can sometimes be separated by the GC column, resulting in two distinct peaks for a single analyte.[4][5] While this can complicate quantification, it is a known phenomenon. In many cases, the isomers co-elute or one is predominantly formed, minimizing the issue.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

While methoximation is primarily associated with GC-MS, LC-MS can also be used. However, for LC-MS analysis of carbonyls, other derivatization reagents like 2,4-dinitrophenylhydrazine (DNPH) are more common because they add a chromophore for UV detection and improve ionization for MS.[6][15][16] The analysis of methoxime derivatives by LC-MS is feasible but less common, as the primary goal of methoximation (increasing volatility) is tailored for GC.[17]

Applications and Case Studies

Methoximation is indispensable in numerous scientific and industrial applications.

-

Metabolomics: It is a cornerstone of GC-MS-based metabolomics for the comprehensive profiling of metabolites in biological fluids (urine, plasma) and tissue extracts.[7][8][9][12] It enables the reliable detection of sugars, organic acids, and amino acids.

-

Pharmaceutical and Drug Analysis: The technique is used in forensic toxicology and clinical chemistry to quantify C6-keto-opioids (e.g., oxycodone, hydrocodone) in urine.[4][5][18] Derivatization is necessary to stabilize the keto group and prevent tautomerization before GC-MS analysis.[19]

-

Food Science and Nutrition: Methoximation helps in the analysis of sugars and other carbonyls in food products to assess quality and nutritional content.[10]

Troubleshooting and Advanced Considerations

-

Presence of Water: The most common cause of failed derivatization is moisture. Ensure all glassware is dry, use anhydrous solvents, and minimize sample exposure to air.[2]

-

Poor Derivatization Efficiency: If results show low signal intensity, consider optimizing incubation time and temperature. For complex matrices, a longer incubation at a moderate temperature may be beneficial.[8][10]

-

Chromatographic Peak Splitting: If two peaks appear for a single analyte, they are likely Z/E isomers.[4][5] Confirm this by examining their mass spectra, which should be nearly identical. For quantification, the areas of both peaks should be summed.

-

Automation for High Throughput: For large-scale studies, manual derivatization can be a bottleneck and a source of variability. Automated systems are available that perform the entire two-step derivatization and injection process, greatly improving reproducibility and sample throughput.[7][8][13]

Conclusion

Methoximation is a powerful and essential derivatization technique for the analysis of carbonyl compounds. By converting unstable and non-volatile aldehydes and ketones into stable, volatile methoxime derivatives, it unlocks the full potential of GC-MS for their accurate and reliable quantification. Its ability to prevent isomerization makes it particularly invaluable in complex analyses like metabolomics. While requiring careful attention to anhydrous conditions and potential method optimization, the robustness and reproducibility of methoximation have solidified its role as a gold-standard procedure in modern analytical chemistry.

References

-

Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (n.d.). MDPI. Retrieved from [Link]

-

Marten, S., & Naguschewski, M. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER. Retrieved from [Link]

-

Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). The Bumbling Biochemist. Retrieved from [Link]

-

Nutrimetabolomics: An Integrative Action for Metabolomic Analyses in Human Nutritional Studies Chapter 4 - Sample Preparation. (n.d.). iris@unitn. Retrieved from [Link]

-

Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. (2024, December 19). ACS Publications. Retrieved from [Link]

-

Derivatization of Carbonyl Compounds for GC-MS Analysis. (2008, September 15). LCGC International. Retrieved from [Link]

-

Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996, December). EPA. Retrieved from [Link]

-

TMS Derivitization for GC-MS. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

-

Chong, C. M., & Huebschmann, H.-J. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. PAL System. Retrieved from [Link]

-

Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

-

Stupp, F., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. Retrieved from [Link]

-

de la Torre, B. G., et al. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. RSC Advances, 11(46), 28645-28654. Retrieved from [Link]

-

Shoffler, K. M., et al. (2025, October 11). In-depth Study on Z/E-Methoxime Isomers in Gas Chromatography-Quadrupole Mass Spectrometry Analysis of C6-keto-opioids in Human Urine as Their Methoxime- and Acyl-Derivatives. Journal of Analytical Toxicology. Retrieved from [Link]

-

Olivier, A. C., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols, 5(4), 103735. Retrieved from [Link]

-

Ke, P., et al. (2025, October 11). An In-depth Study on Z/E-Methoxime Isomers in Gas Chromatography-Quadrupole Mass Spectrometry Analysis of C6-keto-opioids in Human Urine as Their Methoxime- and Acyl-Derivatives. Journal of Analytical Toxicology. Retrieved from [Link]

-

Zhao, Y., et al. (2012). MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice. Analytical Methods, 4(6), 1646-1651. Retrieved from [Link]

-

Stout, P. R., & Klette, K. L. (2001). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Journal of Analytical Toxicology, 25(2), 123-131. Retrieved from [Link]

-

GC–MS analysis of the methyl-methoxime-TMS derivative of an... (n.d.). ResearchGate. Retrieved from [Link]

-

Weckwerth, W., et al. (2014). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. Journal of Biomolecular Techniques, 25(Suppl), S29. Retrieved from [Link]

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Silylation and combinatorial methoximation reagents and their reaction... (n.d.). ResearchGate. Retrieved from [Link]

-

Stability of N-heterocyclic oxime derivatives. Part IV. The kinetics of the sodium hydroxide-catalysed hydrolysis of phosphonylated ketoximes in water at 15, 20, 25, and 30°. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Protocol MSU_MSMC_006 Methoximation and TBDMS silylation. (2019, March 26). Michigan State University. Retrieved from [Link]

-

The scheme and chromatogram of oxime derivatives obtained by (a)... (n.d.). ResearchGate. Retrieved from [Link]

-

Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. (2018, November 16). MDPI. Retrieved from [Link]

-

Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. (n.d.). PubMed Central. Retrieved from [Link]

-

Shoffler, K. M., et al. (2025). An In-depth Study on Z/E-Methoxime Isomers in Gas Chromatography-Quadrupole Mass Spectrometry Analysis of C6-keto-opioids in Human Urine as Their Methoxime- and Acyl-Derivatives. Journal of Analytical Toxicology. Retrieved from [Link]

-

Metabolite Profiling by Automated Methoximation and Silylation. (2020, October 15). ResearchGate. Retrieved from [Link]

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). NIH. Retrieved from [Link]

-

of the stability of amidoxime isomers. (n.d.). ResearchGate. Retrieved from [Link]

-

Derivatives of oxime with medicinal chemistry applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma. (2025, November 20). ResearchGate. Retrieved from [Link]

-

Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. (2023, December 20). eScholarship.org. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. palsystem.com [palsystem.com]

- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. iris.unitn.it [iris.unitn.it]

- 11. uoguelph.ca [uoguelph.ca]

- 12. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. epa.gov [epa.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. An In-depth Study on Z/E-Methoxime Isomers in Gas Chromatography-Quadrupole Mass Spectrometry Analysis of C6-keto-opioids in Human Urine as Their Methoxime- and Acyl-Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxyl-d3-amine Hydrochloride safety and handling procedures

An In-Depth Technical Guide to the Safe Handling and Management of Methoxyl-d3-amine Hydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No. 110220-55-8). The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of operational safety.

Compound Profile: this compound

This compound is a deuterated analogue of methoxyamine hydrochloride. The incorporation of deuterium (a stable isotope of hydrogen) makes it a valuable internal standard in mass spectrometry-based analytical methods, such as in the quantification of prostaglandins or the synthesis of deuterium-labeled drugs for pharmacological studies.[1][2][3] While its stable isotope-labeled nature is key to its application, its chemical reactivity and hazard profile are governed by the parent amine hydrochloride structure. It is a white to off-white solid that is soluble in water.[2][3]

Understanding its physicochemical properties is the first step in developing robust safety protocols. Its hydrochloride salt form enhances solubility and stability but also contributes to its irritant properties.[3]

| Property | Value | Source(s) |

| CAS Number | 110220-55-8 | [2] |

| Molecular Formula | C D₃ NH₂ · HCl | [1][4] |

| Molecular Weight | ~86.54 g/mol | [1][5] |

| Appearance | Off-white to white solid/crystals | [2][6] |

| Melting Point | 145-148 °C | [2] |

| Solubility | Soluble in water | [3][7] |

| Stability | Stable under recommended storage conditions | [4][7] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation, making adherence to safety protocols non-negotiable.[4][7] The toxicological properties have not been exhaustively investigated for the deuterated form, but data from the unlabelled analogue and standard safety assessments provide a clear hazard profile.[4][6]

| GHS Classification | Hazard Statement | Rationale and Implications |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. This necessitates strict controls to prevent oral intake, including a prohibition on eating or drinking in the lab.[7][8] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | The compound can cause localized inflammation, redness, and discomfort upon contact with the skin. This mandates the use of appropriate chemical-resistant gloves.[6][7] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation and potential damage. This is a critical risk, as the powder can easily become airborne.[6][7] |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory tract irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This underscores the need for handling in a ventilated enclosure.[4][7] |

There is no data available to classify this compound as a carcinogen, mutagen, or teratogen.[7][9] However, the absence of data does not signify an absence of risk, and the precautionary principle must be applied.

The Hierarchy of Controls for Safe Handling

A systematic approach to safety involves implementing controls in a specific order of effectiveness. This "Hierarchy of Controls" prioritizes engineering and administrative measures over sole reliance on Personal Protective Equipment (PPE).

Caption: Hierarchy of Controls adapted for a required laboratory chemical.

-

Elimination/Substitution : For this specific compound, these are not viable options as its unique isotopic nature is required for the intended research.

-

Engineering Controls : This is the most critical layer of protection. All handling of this compound powder, especially weighing and preparing solutions, must be performed inside a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[6][7]

-

Administrative Controls : Robust Standard Operating Procedures (SOPs), mandatory training on the specific hazards of this compound, and clear labeling of work areas are essential.

-

Personal Protective Equipment (PPE) : PPE is the final barrier of defense and must be used in conjunction with the controls above, never as the sole means of protection.

Standard Operating Procedures for Handling

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

A. Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Justification |

| Eye Protection | Safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. | Protects against airborne dust and accidental splashes, mitigating the serious eye irritation hazard.[6][7][10] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use. | Prevents skin contact, addressing the skin irritation hazard. Contaminated gloves must be disposed of properly after use.[7][8][10] |

| Body Protection | A lab coat or impervious clothing. | Protects skin on the arms and body from accidental spills.[6][7] |

| Respiratory Protection | Not required if work is performed within a certified fume hood. If engineering controls fail or for large spills, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK/P2) should be used.[7][9] | Protects against the respiratory irritation hazard.[7] |

B. Experimental Workflow: From Receipt to Use

Caption: A typical, safe workflow for handling the solid compound.

C. Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as specified in Table 3.[10]

-

Weighing : Conduct all weighing operations within a fume hood or ventilated enclosure to contain any dust.[7] Use tools like a micro-spatula to minimize dust generation.

-

Solution Preparation : Add the solid slowly to the solvent. Do not add solvent directly to the bulk solid in a way that could cause splashing.

-

Post-Handling : After use, decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.[4]

Storage and Incompatibility

Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.

-

Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated area at room temperature.[4][7][10] Some suppliers may recommend refrigerated storage (2-8°C) for long-term stability.[1] A key precaution is to protect the compound from moisture, as it is described as hygroscopic (absorbs moisture from the air).[6]

-

Incompatible Materials : Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][6] Contact with these substances could lead to vigorous, exothermic reactions.

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

A. Exposure First Aid

| Exposure Route | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][10] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7][9][10] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][9] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[6][7][10] |

B. Accidental Release (Spill) Protocol

Caption: Decision workflow for responding to an accidental spill.

-

Evacuate : Ensure personnel are moved to a safe area, especially if the spill is large or outside of a containment hood.[9]

-

Ventilate : Ensure the area is well-ventilated.

-

Protect : Wear appropriate PPE, including respiratory protection if necessary.[7]

-

Clean-up : Carefully sweep or vacuum up the spilled solid material, avoiding dust formation.[4][6] Place the material into a suitable, sealed container labeled for hazardous waste disposal.[10]

-

Decontaminate : Clean the spill area thoroughly.

-

Prevention : Do not allow the product to enter drains or waterways.[7][10]

Decontamination and Disposal

All waste materials must be treated as hazardous waste.

-

Disposal of Unused Product : Unused or surplus material should be disposed of through a licensed professional waste disposal company.[9][10]

-

Contaminated Materials : All PPE, containers, and cleaning materials that have come into contact with the compound should be placed in a sealed, labeled container for hazardous waste disposal.[10]

-

Methodology : A common disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous decomposition products like hydrogen chloride gas and nitrogen oxides.[9][10] Do not dispose of into sewer systems.[10]

Conclusion

This compound is a valuable tool in modern research, but its safe use is predicated on a thorough understanding of its hazards and the disciplined application of safety protocols. By prioritizing engineering controls, adhering to strict handling procedures, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into site-specific laboratory safety programs.

References

-

O-(

ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_3)Methylhydroxylamine--hydrogen chloride (1/1) , PubChem, National Center for Biotechnology Information. [Link] -

Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D , Acros Organics (Cole-Parmer). [Link]

-

SAFETY DATA SHEET - Methylamine hydrochloride , Fisher Scientific. [Link]

-

SAFETY DATA SHEET - Methylamine hydrochloride , Thermo Fisher Scientific. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS 110220-55-8: DEUTERO-METHOXYAMINE-D3 HCL | CymitQuimica [cymitquimica.com]

- 4. isotope.com [isotope.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. fishersci.se [fishersci.se]

- 9. capotchem.cn [capotchem.cn]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Methoxyl-d3-amine Hydrochloride in Organic Solvents

Introduction

Methoxyl-d3-amine Hydrochloride (CAS No. 110220-55-8) is a deuterated analog of methoxyamine hydrochloride, a versatile reagent in organic synthesis and a key component in the preparation of various pharmaceutical compounds.[1][2] The incorporation of deuterium isotopes provides a valuable tool for researchers, particularly in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.[3][4] Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in drug discovery and development, enabling the design of robust synthetic routes, formulation strategies, and analytical methods.

This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in various organic media. While specific quantitative solubility data for the deuterated form is not extensively available in the public domain, this guide leverages data from its non-deuterated counterpart, Methoxyamine Hydrochloride, to provide reliable estimations. Furthermore, a detailed, self-validating experimental protocol for determining the precise solubility of this compound is presented, empowering researchers to generate accurate data for their specific applications.

Core Principles of Solubility: A Theoretical Framework

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which is dictated by the interplay of intermolecular forces between the solute and the solvent.[5] For an amine hydrochloride salt such as this compound, several factors are critical in determining its solubility profile:

-

Polarity: this compound is an ionic salt, making it a highly polar molecule. Consequently, it is expected to exhibit greater solubility in polar solvents that can effectively solvate the methoxyammonium cation and the chloride anion.[6]

-

Hydrogen Bonding: The presence of N-H and O-H (in protic solvents) moieties allows for hydrogen bonding, a strong intermolecular force that significantly contributes to solubility in protic solvents like alcohols.[6]

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the ions of the salt, thereby promoting dissolution.[7]

-

Impact of Deuteration: The substitution of hydrogen with deuterium does not significantly alter the electronic properties or polarity of the molecule. Therefore, the solubility of this compound is expected to be very similar to that of Methoxyamine Hydrochloride.[8] Any minor differences may arise from subtle changes in vibrational modes and intermolecular interactions.

Qualitative and Estimated Quantitative Solubility Data

Based on available data for the non-deuterated analog, Methoxyamine Hydrochloride, the following table summarizes the expected solubility of this compound in a selection of common organic solvents. It is crucial to note that these values should be considered as estimations and may vary depending on the specific experimental conditions, such as temperature and the purity of both the solute and the solvent.

| Solvent | Polarity Index | Dielectric Constant (approx.) | Expected Solubility |

| Polar Protic Solvents | |||

| Water | 10.2 | 80.1 | Fully Miscible[9] |

| Methanol (MeOH) | 5.1 | 32.7 | Soluble[9][10] |

| Ethanol (EtOH) | 4.3 | 24.5 | Soluble[10] |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Soluble[9] |

| Acetonitrile (MeCN) | 5.8 | 37.5 | Sparingly Soluble to Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Soluble |

| Acetone | 5.1 | 20.7 | Sparingly Soluble |

| Non-Polar Solvents | |||

| Dichloromethane (DCM) | 3.1 | 9.1 | Insoluble |